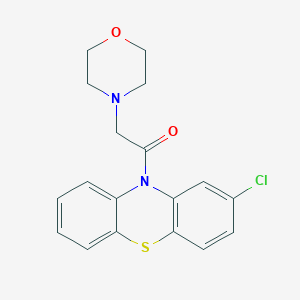
Borotungstic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borotungstic acid is a complex organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxydioxotungstenioboronic acid typically involves the reaction of tungsten and boron precursors under controlled conditions. One common method includes the use of tungsten hexachloride and boronic acid derivatives in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of hydroxydioxotungstenioboronic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Borotungstic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, which may exhibit different reactivity and properties.
Reduction: Reduction reactions can convert the compound to lower oxidation state species, potentially altering its chemical behavior.
Substitution: The boronic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of hydroxydioxotungstenioboronic acid include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to optimize the desired transformation and yield.
Major Products Formed
The major products formed from the reactions of hydroxydioxotungstenioboronic acid depend on the specific reaction type and conditions. For example, oxidation reactions may yield higher oxidation state tungsten species, while substitution reactions can produce a variety of boronic acid derivatives with different functional groups.
Scientific Research Applications
Borotungstic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Medicine: The compound is being explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of hydroxydioxotungstenioboronic acid involves its interaction with specific molecular targets and pathways The compound’s boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, enabling it to act as a versatile reagent in various chemical transformations
Comparison with Similar Compounds
Borotungstic acid can be compared with other similar compounds, such as:
Borinic acids: These compounds contain boron and exhibit similar reactivity in terms of forming covalent bonds with nucleophiles
Boronic acids: While boronic acids are widely used in organic synthesis and medicinal chemistry, the presence of tungsten in hydroxydioxotungstenioboronic acid introduces additional reactivity and functionality, making it a more versatile compound for certain applications.
Properties
InChI |
InChI=1S/BH2O2.H2O.2O.W/c2-1-3;;;;/h2-3H;1H2;;;/q;;;;+1/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAVYOCBYILSBZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](O)O.O[W](=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O5W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid](/img/structure/B73772.png)






![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
